3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol
Description
Properties
IUPAC Name |
3-chloro-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3/c1-25-11-14(10-24-25)13-8-22-19(23-9-13)29-15-2-4-26(5-3-15)18(28)12-6-16(20)17(27)21-7-12/h6-11,15H,2-5H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXFPLCVYRMKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol represents a novel molecular entity with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the pyrazole moiety is notable for its biological significance.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various substituted pyrazoles that demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The structural similarity of this compound to these active compounds suggests potential efficacy against similar pathogens.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. A comparative study on substituted pyrazoles showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway . Given the structural components of this compound, it is plausible that this compound may exhibit similar COX-inhibitory activity.
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that certain derivatives of pyrazoles are non-toxic to human cells, as demonstrated in assays using HEK-293 cell lines . This safety profile is crucial for further development into therapeutic agents.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways.
- Cellular Uptake : The lipophilicity of the compound may facilitate its uptake into cells, enhancing its biological effects.
Case Studies
Several case studies have explored the biological activity of related compounds:
| Study | Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| 6e | Anti-tubercular | 40.32 | Significant activity against M. tuberculosis | |
| Various Pyrazoles | COX inhibition | Varies | Demonstrated anti-inflammatory effects |
These studies underscore the potential therapeutic applications of similar compounds and suggest a pathway for evaluating this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three analogous molecules:
3-Chloro-5-(Piperidin-4-ylmethyl)Pyridine (CAS 1225218-76-7)
- Molecular Formula : C₁₁H₁₅ClN₂
- Molecular Weight : 210.70
- Key Features :
- Simpler pyridine core with a piperidin-4-ylmethyl substituent at position 5.
- Lacks the pyrimidin-2-yloxy-piperidine carbonyl group and methylpyrazole moiety.
- Functional Implications: Reduced molecular complexity may enhance metabolic stability but limit target selectivity compared to the target compound.
5-[4-(3-Methylphenyl)Piperazine-1-Carbonyl]Pyridin-2-Ol (CAS 923218-65-9)
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.35
- Key Features :
- Shares a pyridin-2-ol core with a piperazine-1-carbonyl substituent.
- Substituted with a 3-methylphenyl group on the piperazine ring instead of a pyrimidinyloxy-piperidine system.
- Functional Implications :
4-Chloro-5-((3S,4S)-3-((4-(3,5-Dimethylisoxazol-4-yl)Pyridin-2-yl)Oxy)-4-Fluoropyrrolidin-1-yl)-Pyridazin-3(2H)-One (EP 4 139 296 B1)
- Molecular Formula: Not explicitly stated (MS [M+H]+ = 406.2).
- Key Features: Pyridazinone core with a fluoropyrrolidine substituent and a 3,5-dimethylisoxazole moiety. Distinct heterocyclic system (pyridazinone vs. pyridin-2-ol) and stereochemical complexity (3S,4S configuration).
- Functional Implications: The fluorine atom and isoxazole group may confer metabolic resistance and electrophilic reactivity. Pyridazinone’s electron-deficient nature contrasts with pyridin-2-ol’s hydrogen-bonding capacity .
Structural and Functional Comparison Table
Research Implications and Limitations
- The target compound’s pyrimidinyloxy-piperidine carbonyl system likely enhances binding affinity to kinases or nucleic acid targets compared to simpler analogs .
- Limited pharmacological data in the available evidence precludes direct efficacy or toxicity comparisons. Further in vitro assays (e.g., IC₅₀ measurements) are needed.
- Structural complexity may pose synthetic challenges, requiring optimized catalytic systems (e.g., palladium-mediated cross-coupling) .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step strategies, including:
- Piperidine-pyrimidine coupling : React 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol with a piperidine derivative under Mitsunobu conditions (e.g., DIAD, PPh3) to introduce the ether linkage .
- Carbonyl bridge formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the piperidine intermediate with 3-chloro-5-carboxypyridin-2-ol .
- Characterization : Validate intermediates via <sup>1</sup>H/<sup>13</sup>C NMR (amide proton at δ 8.2–8.5 ppm, pyridine C=O at ~165 ppm) and LC-MS (M+H<sup>+</sup> calculated for C20H18ClN5O3: 436.09) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR to confirm pyrazole (δ 7.8–8.0 ppm) and pyridine (δ 8.5–9.0 ppm) proton environments.
- FTIR : Detect carbonyl stretches (C=O at ~1680 cm<sup>−1</sup>) and ether linkages (C-O-C at ~1250 cm<sup>−1</sup>) .
- Mass Spectrometry : High-resolution MS to distinguish isotopic patterns (e.g., Cl at m/z 35/37) and confirm molecular weight .
Advanced Research Questions
Q. How to optimize reaction yields in the final coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a central composite design. For example:
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 25–60°C | 40°C |
| Solvent | DMF, THF, DCM | DMF |
| Catalyst (EDC) | 1.2–2.0 eq | 1.5 eq |
- Statistical Modeling : Use ANOVA to identify significant factors (e.g., solvent polarity contributes 60% to yield variance) .
Q. How to resolve contradictions between NMR and LC-MS data during characterization?
- Methodological Answer :
- Scenario : NMR suggests a pure product, but LC-MS shows multiple peaks.
- Troubleshooting :
Impurity Analysis : Run preparative HPLC to isolate minor peaks; characterize via <sup>13</sup>C NMR to identify byproducts (e.g., hydrolyzed carbonyl groups).
Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., OH groups) .
Dynamic NMR : Monitor temperature-dependent shifts to detect conformational isomers .
Q. What strategies are effective for studying this compound’s bioactivity?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase targets (e.g., CDK2, EGFR). Prioritize targets with Glide scores ≤ −8.0 kcal/mol .
- In Vitro Assays : Use MTT assays (IC50 determination) in cancer cell lines (e.g., MCF-7) with positive controls (e.g., doxorubicin) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across similar analogs?
- Methodological Answer :
- Case Study : Compound A shows IC50 = 5 µM, while analog B (with a methyl group) shows IC50 = 50 µM.
- Hypothesis Testing :
Steric Effects : Conduct molecular dynamics simulations to compare binding pocket occupancy.
Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation .
- Resolution : Methyl substitution in B may hinder target engagement due to steric clashes (confirmed via RMSD plots > 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
